

3-Bromo-5-methyl-1H-1,2,4-triazole chemical structure

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Compound of Interest

Compound Name: 3-Bromo-5-methyl-1H-1,2,4-triazole

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Technical Guide: 3-Bromo-5-methyl-1H-1,2,4-triazole

Executive Summary

This technical guide provides a comprehensive overview of **3-Bromo-5-methyl-1H-1,2,4-triazole**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The 1,2,4-triazole scaffold is a core component of numerous FDA-approved pharmaceuticals, recognized for its broad range of biological activities, including antifungal and anticancer properties. This document details the chemical structure, physicochemical properties, potential synthetic routes, and key applications of **3-Bromo-5-methyl-1H-1,2,4-triazole**, with a focus on its utility as a versatile building block in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent functionalization are provided, alongside graphical representations of its chemical logic and biological mechanism of action.

Chemical Structure and Properties

3-Bromo-5-methyl-1H-1,2,4-triazole is an aromatic five-membered heterocycle containing three nitrogen atoms, substituted with a bromine atom and a methyl group.

Tautomerism

Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. The proton on the triazole ring can be located on the N1 or N2 nitrogen atoms, leading to an equilibrium between the 1H and 2H tautomers. The 4H tautomer is also a possibility, though the relative stability and prevalence of each form can be influenced by the solvent, temperature, and solid-state packing forces.

Caption: Tautomeric equilibrium of **3-Bromo-5-methyl-1H-1,2,4-triazole**.

Physicochemical and Spectroscopic Data

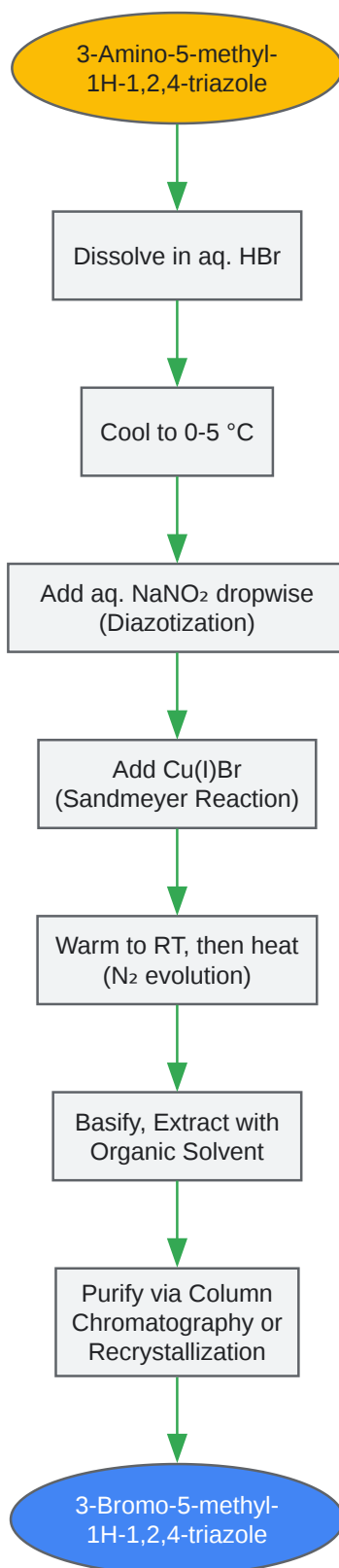
A summary of the key identifiers and physicochemical properties for **3-Bromo-5-methyl-1H-1,2,4-triazole** is presented below. Note that while mass spectrometry data is available, detailed experimental NMR and IR data are not readily found in peer-reviewed literature and must be determined empirically.

Property	Value	Reference(s)
IUPAC Name	3-bromo-5-methyl-1H-1,2,4-triazole	[1]
Synonyms	5-Bromo-3-methyl-1H-1,2,4-triazole	[1]
CAS Number	26557-90-4	[1]
Molecular Formula	C ₃ H ₄ BrN ₃	[1]
Molecular Weight	161.99 g/mol	[1]
Exact Mass	160.95886 Da (Computed)	[1]
Physical Form	Solid	
XLogP3 (Computed)	1.4	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Major MS Peaks (m/z)	161 (Molecular Ion)	[1]

Experimental Protocols

Proposed Synthesis via Sandmeyer Reaction

While a specific, peer-reviewed synthesis protocol for **3-Bromo-5-methyl-1H-1,2,4-triazole** is not readily available, a plausible and chemically sound method is the diazotization of the corresponding amine followed by a Sandmeyer-type bromination. This approach is standard for converting aromatic amines to bromides. The starting material, 3-Amino-5-methyl-1H-1,2,4-triazole, is commercially available.[\[2\]](#)



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Caption: Plausible synthetic workflow for **3-Bromo-5-methyl-1H-1,2,4-triazole**.

Protocol:

- **Diazotization:** Dissolve 3-Amino-5-methyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2 , ~1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr , ~1.2 eq) in aqueous HBr.
- Add the cold diazonium salt solution from step 2 to the CuBr mixture portion-wise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
- **Work-up and Purification:** Cool the reaction mixture to room temperature and neutralize by carefully adding a base (e.g., NaOH or Na_2CO_3 solution) until the pH is basic.
- Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Application in N-Arylation via Chan-Evans-Lam Coupling

The bromine atom on the triazole ring makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed method for forming C-N bonds, which is

advantageous due to its mild, often room-temperature conditions conducted in the presence of air.

Protocol: (Adapted from arylation of 3-bromo-1H-1,2,4-triazole)

- Reaction Setup: To a flame-dried reaction vial, add **3-Bromo-5-methyl-1H-1,2,4-triazole** (1.0 eq), the desired arylboronic acid (1.2 eq), copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 0.5 eq), and 4 Å molecular sieves.
- Evacuate and backfill the vial with oxygen (an O_2 balloon is sufficient).
- Add anhydrous dichloromethane (DCM) as the solvent, followed by the base 1,8-Diazabicycloundec-7-ene (DBU, 3.0 eq).
- Reaction Execution: Stir the resulting suspension vigorously at room temperature for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the N-arylated triazole product.

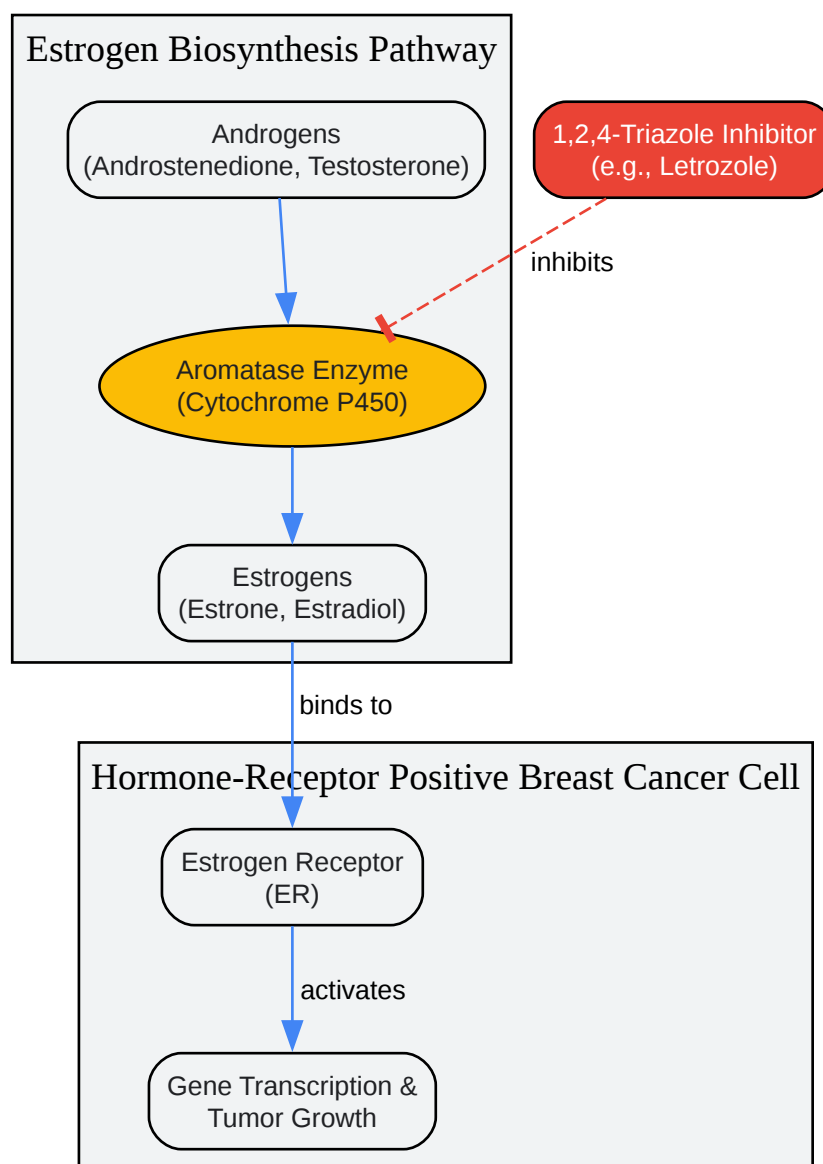
Role in Drug Development: Mechanism of Action

The 1,2,4-triazole core is a key pharmacophore in many therapeutic agents. Its biological activity often stems from the ability of one of the ring's nitrogen atoms (typically N4) to coordinate with the heme iron atom within the active site of cytochrome P450 enzymes. This interaction leads to potent and selective enzyme inhibition.

Example: Aromatase Inhibition for Breast Cancer Therapy

A prominent example is the mechanism of aromatase inhibitors (AIs) like Letrozole, which contains a 1,2,4-triazole moiety. Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, this peripheral conversion is the main source of estrogen, which can fuel the growth of hormone receptor-positive breast cancers.

Letrozole acts as a competitive inhibitor, where its triazole ring binds to the heme group of the aromatase enzyme, blocking its active site and preventing it from metabolizing its androgen substrates. This leads to a systemic reduction in estrogen levels, thereby depriving cancer cells of their primary growth signal.



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Caption: Mechanism of action for 1,2,4-triazole based aromatase inhibitors.

Conclusion

3-Bromo-5-methyl-1H-1,2,4-triazole is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its structure allows for straightforward functionalization, particularly through modern cross-coupling methodologies, to generate diverse chemical libraries for screening. The established role of the 1,2,4-triazole scaffold in potent enzyme inhibition provides a strong rationale for its continued exploration in

drug discovery programs targeting cancers, fungal infections, and other diseases. This guide provides foundational data and protocols to support such research endeavors.

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References

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